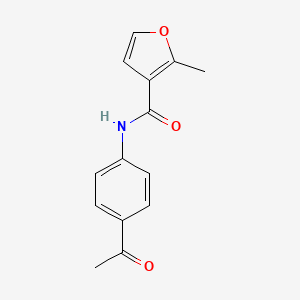

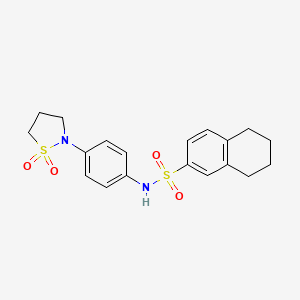

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antitumor Activity : Studies have focused on synthesizing derivatives of thiazole compounds, including N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, and evaluating their anticancer properties. For instance, Evren et al. (2019) synthesized 5-methyl-4-phenylthiazole derivatives and investigated their antitumor activities against human lung adenocarcinoma cells. They found that specific derivatives exhibited significant selective cytotoxicity, highlighting the compound's potential in cancer treatment Evren et al., 2019.

Antibacterial Properties : Desai et al. (2008) synthesized a series of thiazolidine and azetidine derivatives, including those related to this compound. They tested these compounds for their antibacterial activity against various bacterial strains, such as S. aureus and E. coli. Many compounds demonstrated moderate to good activity, suggesting their potential as antibacterial agents. They also conducted QSAR studies, shedding light on the structural and physicochemical parameters influencing the compounds' antibacterial effectiveness Desai et al., 2008.

Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides and tested their analgesic and anti-inflammatory activities. They noted that certain compounds in this category, structurally related to this compound, showed potent activities in these regards, outperforming standard drugs like diclofenac sodium. This indicates the potential therapeutic applications of such derivatives in treating pain and inflammation Alagarsamy et al., 2015.

Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activities. Their findings revealed considerable antioxidant activity in these compounds, comparable to standard antioxidants. This suggests the potential of this compound derivatives in oxidative stress-related conditions Gopi & Dhanaraju, 2020.

Mechanism of Action

Target of Action

The compound’s primary target is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

This inhibition could disrupt the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . .

Result of Action

The primary result of the compound’s action is the potential induction of cell cycle arrest, which could lead to cell death . This effect could be particularly beneficial in the context of cancer therapy, where uncontrolled cell division is a hallmark of the disease.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c1-8(15)13-9-3-4-10(12)11(7-9)14-5-2-6-18(14,16)17/h3-4,7H,2,5-6H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYUQGOPNIJFRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)

![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)

![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)